![molecular formula C8H14ClIO B13307765 [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound with the molecular formula C8H14ClIO It is a cyclobutane derivative where the cyclobutane ring is substituted with a (1-chloro-3-iodo-2-methylpropan-2-yl)oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-chloro-3-iodo-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclobutanol is replaced by the (1-chloro-3-iodo-2-methylpropan-2-yl)oxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies involving the modification of biological molecules or as a probe to study biochemical pathways.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane depends on its specific application
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with unsaturated molecules.
Radical Reactions: The compound can generate free radicals under certain conditions, leading to radical-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane can be compared with other similar compounds, such as:
- [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane
- [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclohexane
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H14ClIO |
|---|---|
Molekulargewicht |
288.55 g/mol |
IUPAC-Name |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclobutane |
InChI |
InChI=1S/C8H14ClIO/c1-8(5-9,6-10)11-7-3-2-4-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MJIVOGQIUIJXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(CI)OC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





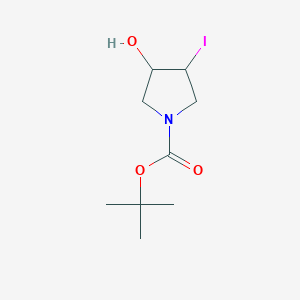

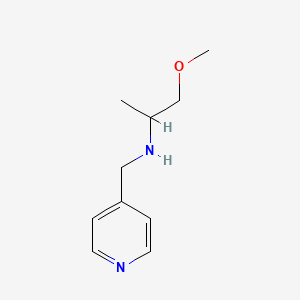
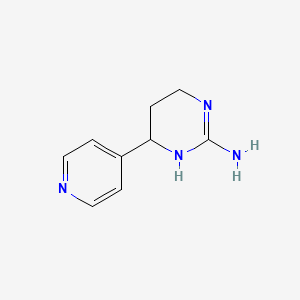
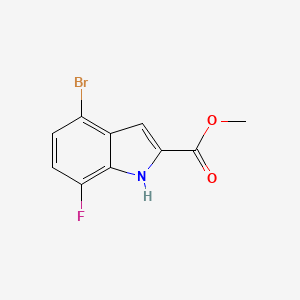
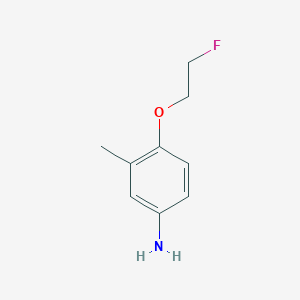
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
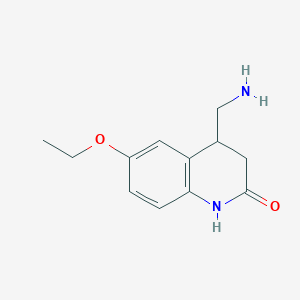

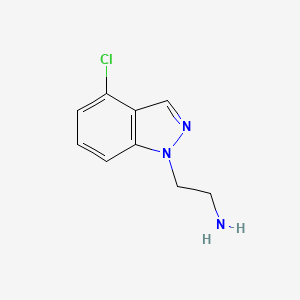
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
